3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one: is a heterocyclic compound that features a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrazole and a suitable aldehyde, the reaction proceeds through a series of condensation and cyclization steps, often catalyzed by acids or bases.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. It is investigated for its role in modulating enzyme activity and receptor binding.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
3,4-dimethylpyrazole: Shares the pyrazole core but lacks the pyrano ring.
5-propyl-3,4-dimethylpyrazole: Similar structure but without the pyrano ring.
Pyrano[2,3-c]pyrazole derivatives: Compounds with variations in the substituents on the pyrano and pyrazole rings.
Uniqueness: 3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the combination of the pyrano and pyrazole rings, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
3,4-dimethyl-5-propyl-2H-pyrano[2,3-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-5-8-6(2)9-7(3)12-13-10(9)15-11(8)14/h4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORFBHURLGTGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(NN=C2OC1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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